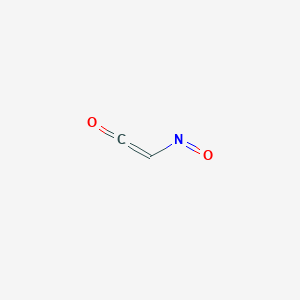
Nitrosoketene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrosoketene is a unique organic compound characterized by the presence of a nitrogen-oxygen combination adjacent to a carbon backbone. This structure imparts high reactivity and ambiphilic properties, making it a valuable intermediate in various synthetic processes. This compound is known for its ability to participate in diverse chemical reactions, including cycloadditions and rearrangements, which are of significant interest in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nitrosoketene can be synthesized through the pyrolysis of isonitroso Meldrum’s acid. This process involves heating the precursor compound under controlled conditions to generate this compound. The reaction typically requires temperatures above 80°C and is conducted under vacuum to ensure the stability of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis involving controlled pyrolysis. The scalability of this process would depend on the ability to maintain the necessary reaction conditions and efficiently isolate the product.
Análisis De Reacciones Químicas
Types of Reactions
Nitrosoketene undergoes a variety of chemical reactions, including:
Cycloadditions: This compound can participate in cycloaddition reactions with alkenes and carbonyl compounds, forming cyclic products such as nitrones.
Decarbonylation: At temperatures exceeding 160°C, this compound undergoes decarbonylation, resulting in the formation of carbon monoxide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include formaldehyde, acetone, and 2-propenal. These reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include cyclic nitrones and other heterocyclic compounds. These products are valuable intermediates in the synthesis of various organic molecules .
Aplicaciones Científicas De Investigación
Nitrosoketene has several applications in scientific research, particularly in the fields of chemistry and materials science. Its high reactivity and ability to form diverse products make it a useful intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of nitrosoketene involves its high reactivity towards nucleophiles, electrophiles, and radical species. This reactivity is attributed to the unique electronic structure of the nitrogen-oxygen combination adjacent to the carbon backbone. The compound can undergo various addition and rearrangement reactions, leading to the formation of stable products
Propiedades
Número CAS |
134736-48-4 |
|---|---|
Fórmula molecular |
C2HNO2 |
Peso molecular |
71.03 g/mol |
InChI |
InChI=1S/C2HNO2/c4-2-1-3-5/h1H |
Clave InChI |
RWSSQPCZICTSBN-UHFFFAOYSA-N |
SMILES canónico |
C(=C=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)


![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)

![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)

![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
